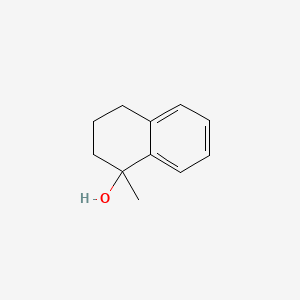

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQPAIYNBOCMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933650 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-28-6 | |

| Record name | 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Synthetic Intermediate

This compound is a tertiary benzylic alcohol featuring the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This unique structural combination—a saturated cyclohexane ring fused to a benzene ring, with a hydroxyl-bearing quaternary center adjacent to the aromatic system—imparts a distinct profile of reactivity and physical properties. While its parent compound, tetralin, is widely utilized as a high-boiling solvent and hydrogen-donor in industrial processes, this compound serves primarily as a valuable intermediate in synthetic organic chemistry.[1] Its significance lies in its ability to undergo facile transformations, most notably dehydration, to yield substituted dihydronaphthalenes. These products are crucial building blocks for more complex molecular architectures found in natural products and pharmacologically active compounds.[2]

This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for laboratory applications.

Molecular Structure and Physicochemical Characteristics

The molecule's formal name is this compound, and it is identified by the CAS Registry Number 14944-28-6.[3] The core structure consists of a tetralin framework with a methyl group and a hydroxyl group attached to the C1 position. This substitution creates a chiral center at C1, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

The fusion of an aliphatic and an aromatic ring, combined with the polar hydroxyl group, results in a molecule with moderate polarity and a high boiling point. Its properties are influenced by its ability to act as a hydrogen bond donor (via the -OH group) and its relatively large hydrophobic surface area.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem[4], NIST[3] |

| Molecular Weight | 162.23 g/mol | PubChem[4] |

| IUPAC Name | 1-methyl-3,4-dihydro-2H-naphthalen-1-ol | PubChem[4] |

| CAS Number | 14944-28-6 | NIST[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| LogP (Octanol/Water) | 2.5 (Predicted) | Cheméo[5] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |

| Boiling Point (Normal) | 537 K (Predicted) | Cheméo[5] |

Note: Many physical properties for this specific compound are computationally predicted. Experimental data should be determined for precise applications.

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching vibration is expected near 1050 cm⁻¹.[6] Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show a characteristic singlet for the methyl group (CH₃) protons around δ 1.5 ppm. The aliphatic protons on the tetralin ring (at C2, C3, and C4) will appear as complex multiplets between δ 1.6 and 2.8 ppm. The aromatic protons will be found in the downfield region of δ 7.0–7.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR : The spectrum will display 11 distinct signals. The quaternary carbon (C1) bearing the hydroxyl and methyl groups will appear around δ 70-75 ppm. The methyl carbon will be observed in the upfield region (δ 20-30 ppm). The aliphatic carbons (C2, C3, C4) will resonate between δ 20-40 ppm, while the aromatic carbons will be found in the δ 125-145 ppm range.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[3] The molecular ion peak (M⁺) would be observed at m/z = 162. A prominent peak at m/z = 144 would correspond to the loss of water (M-18), a characteristic fragmentation pattern for alcohols. Another significant peak at m/z = 129 would result from the subsequent loss of a methyl group (M-18-15).

Synthesis Protocol: Grignard Reaction with α-Tetralone

A reliable and widely applicable method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to α-tetralone (3,4-dihydro-2H-naphthalen-1-one). This approach is a cornerstone of alcohol synthesis, providing high yields and purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions : Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Diethyl Ether as Solvent : Diethyl ether is an ideal solvent as it is aprotic and its lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.

-

Slow Addition at Low Temperature : The reaction is exothermic. Slow addition of the α-tetralone to the Grignard reagent at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.

-

Acidic Workup : The initial product is a magnesium alkoxide salt. A mild acid workup (e.g., with saturated aqueous ammonium chloride) is required to protonate the alkoxide and yield the final alcohol product.

Step-by-Step Experimental Protocol:

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation : Place magnesium turnings in the flask. Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of methylmagnesium iodide/bromide.

-

Reactant Addition : Once the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Dissolve α-tetralone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes.

-

Reaction and Quenching : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification : Purify the crude oil via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity: Acid-Catalyzed Dehydration

The defining reaction of this compound is its acid-catalyzed dehydration. As a tertiary benzylic alcohol, it readily undergoes elimination via an E1 mechanism to form a stable, conjugated alkene system.[2] This reaction is a powerful method for synthesizing substituted dihydronaphthalenes.

E1 Elimination Mechanism:

-

Protonation of the Hydroxyl Group : A catalytic amount of acid (e.g., H₂SO₄, p-TsOH) protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[2]

-

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule. This is the rate-determining step and results in the formation of a highly stable tertiary benzylic carbocation. The stability is derived from both hyperconjugation with the adjacent alkyl groups and resonance delocalization into the aromatic ring.

-

Deprotonation : A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon. This leads to the formation of a double bond, yielding the alkene product and regenerating the acid catalyst.[2] Due to the stability of the conjugated system, elimination typically occurs to form 4-Methyl-1,2-dihydronaphthalene.

Reaction Mechanism Diagram:

Caption: E1 mechanism for the acid-catalyzed dehydration of the title compound.

Applications in Synthetic Chemistry

The primary application of this compound is as a synthetic intermediate. Its utility stems from its role as a precursor to:

-

Substituted Dihydronaphthalenes : As detailed above, these compounds are valuable building blocks in medicinal chemistry and materials science due to their rigid structure and potential for further functionalization.[2]

-

Chiral Ligands and Auxiliaries : Through enantioselective synthesis or resolution of the racemic alcohol, chiral versions can be used to synthesize ligands for asymmetric catalysis.

Safety, Handling, and Storage

-

Hazards : The compound is expected to be a combustible liquid.[8] It may cause skin and serious eye irritation.[7][8] Inhalation may cause respiratory tract irritation, and ingestion may be harmful.[7]

-

Handling :

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Keep away from heat, sparks, and open flames.[8]

-

Avoid breathing vapors and prevent contact with skin and eyes.[9]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Store away from oxidizing agents and strong acids.

-

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

Sources

- 1. You are being redirected... [schultzchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 14944-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol physical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a tertiary benzylic alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a fused aliphatic and aromatic ring system with a chiral carbinol center, makes it a precursor for various dihydronaphthalene and tetrahydronaphthalene derivatives. These scaffolds are integral to the synthesis of complex organic molecules, including biologically active compounds and natural products.[1] Understanding the fundamental physical and chemical properties of this alcohol is paramount for its effective handling, characterization, and application in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and foundational reaction mechanisms involving this compound, grounded in authoritative data for the research and drug development professional.

Compound Identification:

Part 1: Core Physicochemical Properties

The physical state and solubility parameters of a compound dictate the choice of solvents for reactions, extractions, and purifications, as well as appropriate storage conditions. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Monoisotopic Mass | 162.104465066 Da | [2] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not explicitly available, but related compounds suggest >250°C | [4] |

| Water Solubility (logS) | -2.86 (Log10 of solubility in mol/L) | [5] |

| Octanol/Water Partition Coeff. (logP) | 2.3 | [5] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [2] |

| Complexity | 166 | [2] |

Expert Insights: The low water solubility (logS = -2.86) and moderate lipophilicity (logP = 2.3) are characteristic of a molecule with a significant hydrocarbon backbone and a single polar hydroxyl group.[5] This profile suggests excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate, while being largely immiscible with water. This property is crucial for designing effective workup procedures, such as liquid-liquid extractions, to separate the compound from aqueous reagents.

Part 2: Spectroscopic & Analytical Characterization

Accurate characterization is the cornerstone of chemical synthesis. The following section details the expected spectroscopic signatures for verifying the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.[3]

-

Key Fragmentation: A prominent peak is expected at m/z = 144, corresponding to the loss of a water molecule (H₂O), a characteristic fragmentation pathway for alcohols. Another significant fragment at m/z = 129 results from the subsequent loss of a methyl group (CH₃).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (δ ≈ 7.0-7.5 ppm): A complex multiplet pattern arising from the four protons on the benzene ring.

-

Aliphatic Protons (δ ≈ 1.5-3.0 ppm): Multiplets corresponding to the six protons on the tetralin ring's saturated portion.

-

Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): A broad singlet that is D₂O exchangeable. Its chemical shift can vary with concentration and solvent.

-

Methyl Protons (δ ≈ 1.5 ppm): A sharp singlet integrating to three protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.[2]

-

Aromatic Carbons (δ ≈ 125-145 ppm): Six distinct signals for the aromatic carbons.

-

Carbinol Carbon (C-OH) (δ ≈ 70-80 ppm): The quaternary carbon bearing the hydroxyl and methyl groups.

-

Aliphatic Carbons (δ ≈ 20-40 ppm): Signals for the three methylene carbons in the saturated ring.

-

Methyl Carbon (δ ≈ 25-30 ppm): A signal for the methyl group carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group.[6]

-

Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp, medium-intensity bands.[6]

-

Aliphatic C-H Stretch (≈ 2850-3000 cm⁻¹): Strong, sharp bands.[6]

-

C=C Stretch (Aromatic) (≈ 1450-1600 cm⁻¹): Medium to weak absorptions from the benzene ring.[6]

-

C-O Stretch (≈ 1000-1200 cm⁻¹): A strong band indicating the carbon-oxygen single bond.[6]

Part 3: Synthesis and Core Reactivity

Synthesis Pathway: Grignard Reaction

A standard and highly reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr) to the ketone precursor, α-tetralone.

Caption: Workflow for the Grignard synthesis of the target alcohol.

Core Reactivity: Acid-Catalyzed Dehydration (E1 Elimination)

A foundational reaction of this tertiary benzylic alcohol is its acid-catalyzed dehydration to form an alkene.[1] The stability of the resulting tertiary benzylic carbocation intermediate strongly favors an E1 elimination mechanism. This reaction is a key step in producing substituted dihydronaphthalenes.[1]

Caption: Mechanism of acid-catalyzed E1 dehydration.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Objective: To synthesize this compound from α-tetralone.

Causality: This protocol relies on the nucleophilic character of the Grignard reagent, which attacks the electrophilic carbonyl carbon of the ketone. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by protic sources like water.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Preparation: In the dropping funnel, place a solution of α-tetralone (1.0 eq) in anhydrous THF. In the reaction flask, place a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether).

-

Reaction: Cool the Grignard solution in the flask to 0°C using an ice bath. Add the α-tetralone solution dropwise from the funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by strong acid quenching.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Sample Preparation for NMR Analysis

Objective: To prepare a sample for structural verification by NMR.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assess purity. A D₂O shake can be performed to confirm the identity of the -OH proton signal, which will disappear after shaking the NMR tube with a drop of D₂O.

Part 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[9]

-

Handling: Handle in a well-ventilated fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.[8][10] Keep away from ignition sources as related compounds are combustible.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a suitable container for disposal.[7][8]

-

First Aid:

Conclusion

This compound is a foundational tertiary alcohol whose physicochemical properties make it amenable to standard organic synthesis and purification techniques. Its low water solubility, predictable spectroscopic signatures, and well-understood reactivity, particularly its propensity for E1 elimination, solidify its role as a key intermediate for accessing more complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for any researcher utilizing this versatile compound.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

AutomationDirect. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound (CAS 14944-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]

- 10. support.automationdirect.com [support.automationdirect.com]

- 11. 1,2,3,4-Tetrahydronaphthalene CAS#: 119-64-2 [m.chemicalbook.com]

Topic: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 14944-28-6)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my objective is to bridge the gap between fundamental chemical knowledge and its practical application in research and development. This guide is structured to provide not just the "what" but the "why" behind the synthesis, analysis, and potential utilization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The tetralin scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is critical for innovation. This document is designed to be a living resource, grounded in established principles and validated by authoritative data, to support your work in the laboratory.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chiral tertiary alcohol built upon the tetrahydronaphthalene (tetralin) framework.[1] Its structure is notable for a sterically hindered tertiary benzylic alcohol, a feature that imparts unique reactivity and makes it a valuable substrate for stereoselective synthesis.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14944-28-6 | [2][3] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Methyl-1,2,3,4-tetrahydro-1-naphthalenol, 1-Methyl-1-tetralol | [3][4] |

| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| XLogP3 | 2.3 |[5] |

Synthesis Protocol: Grignard Addition to α-Tetralone

The most direct and reliable synthesis of this tertiary alcohol is the nucleophilic addition of a methyl group to the carbonyl of α-tetralone. The Grignard reaction is the canonical choice for this transformation. The protocol below is a self-validating system; success is predicated on the strict exclusion of protic sources until the final quenching step.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent (CH₃MgBr) on the electrophilic carbonyl carbon of α-tetralone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol. Maintaining anhydrous conditions is paramount, as Grignard reagents are potent bases that react readily with water, which would consume the reagent and halt the desired reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.

-

Reagent Setup: Dissolve α-tetralone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) and transfer to the reaction flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is to control the initial exotherm of the Grignard addition.

-

Addition: Add a solution of methylmagnesium bromide (1.2 eq, e.g., 3.0 M in diethyl ether) to the addition funnel and add it dropwise to the stirred α-tetralone solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Progress can be monitored by TLC (Thin Layer Chromatography), visualizing the disappearance of the α-tetralone spot.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the unreacted Grignard reagent and the magnesium alkoxide intermediate. Using NH₄Cl, a weak acid, prevents potential acid-catalyzed dehydration of the tertiary alcohol product.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Analytical Characterization

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach is required for full structural elucidation and quality control.

Analytical Validation Workflow

Caption: A comprehensive workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures

While experimental spectra should always be acquired, the expected data based on the known structure are as follows:

Table 2: Key Spectroscopic Data for Structural Confirmation

| Analysis Type | Expected Key Signals | Rationale |

|---|---|---|

| ¹H NMR | ~7.0-7.5 ppm (m, 4H), ~2.7 ppm (t, 2H), ~1.8-2.0 ppm (m, 2H), ~1.5 ppm (s, 3H), ~1.0-2.0 ppm (br s, 1H) | Aromatic protons, benzylic CH₂, aliphatic CH₂, methyl group singlet, and the exchangeable hydroxyl proton. |

| ¹³C NMR | ~125-145 ppm (6C), ~75 ppm (1C), ~20-40 ppm (3C), ~30 ppm (1C) | Signals for the 6 aromatic carbons, the quaternary C-OH carbon, the 3 aliphatic ring carbons, and the methyl carbon.[2] |

| FT-IR | Broad peak at 3200–3600 cm⁻¹, Sharp peaks at ~2800-3000 cm⁻¹, Peaks at ~1450-1600 cm⁻¹ | O-H stretch of the alcohol, C-H stretches (aliphatic and aromatic), and C=C stretches of the aromatic ring.[7] |

| Mass Spec (EI) | M⁺ peak at m/z = 162, prominent fragment at m/z = 147 ([M-CH₃]⁺), fragment at m/z = 144 ([M-H₂O]⁺) | Corresponds to the molecular weight and expected fragmentation patterns (loss of methyl group, loss of water).[3] |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile chemical intermediate.

-

Privileged Scaffold Derivatization: The tetralin core is a well-established scaffold in medicinal chemistry. This compound serves as an excellent starting point for creating libraries of novel derivatives for screening. Recent studies have shown that N-substituted tetrahydronaphthalen-1-amine derivatives can act as potent and selective MAO-B inhibitors for potential Parkinson's disease treatment.[8] Other derivatives have been explored as T/L-type calcium channel blockers.[9]

-

Chiral Building Block: As a chiral molecule, it can be resolved into its constituent enantiomers or used as a racemic mixture in the synthesis of more complex chiral molecules. The hydroxyl group provides a convenient handle for further functionalization or for directing stereochemistry in subsequent reactions.

-

Biocatalysis Research: The sterically hindered nature of the tertiary alcohol makes this compound an ideal model substrate for investigating the kinetic resolution capabilities of enzymes, such as lipases, which is crucial for developing green and efficient methods for producing enantiopure compounds.[1]

Safety and Handling

While a specific, comprehensive safety data sheet is not widely available, prudent laboratory practices for handling aromatic alcohols should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-resistant lab coat.

-

Handling: Handle in a well-ventilated chemical fume hood to minimize inhalation of any potential dust or vapors. Avoid all contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14944-28-6,1-methyl-1,2,3,4-tetrahydronaphthalen.... Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Methyl-1, 2, 3, 4-tetrahydronaphthalen-1-ol, min.... Retrieved from [Link]

-

NIST. (n.d.). (1R,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058028, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9. Retrieved from [Link]

-

PubMed. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. J Enzyme Inhib Med Chem. Retrieved from [Link]

-

ResearchGate. (2015). Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CAS 14944-28-6: this compound [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]

- 8. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (also known as 1-methyl-1-tetralol). This tertiary benzylic alcohol, built upon the robust tetralin framework, serves as a valuable intermediate in organic synthesis. This document delves into the causal-driven methodologies for its synthesis via the Grignard reaction and presents a multi-faceted approach to its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The inherent reactivity of the molecule, particularly its susceptibility to acid-catalyzed dehydration, is also explored mechanistically. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's chemical nature.

Introduction: The Architectural Significance of 1-Methyl-1-tetralol

This compound is a unique molecule combining the rigidity of a fused bicyclic system with the reactivity of a tertiary alcohol. Its structure consists of a tetrahydronaphthalene (tetralin) core, where a benzene ring is fused to a cyclohexane ring. The defining features are a hydroxyl (-OH) group and a methyl (-CH₃) group, both attached to the C1 position of the saturated ring. This arrangement classifies it as a tertiary alcohol, a structural feature that dictates much of its chemical behavior and spectroscopic signature.[1][2]

The tetralone scaffold, from which this molecule is derived, is a structural unit found in a number of natural products and compounds of medicinal importance, making its derivatives of prime interest for synthetic and pharmaceutical chemistry.[3] Understanding the synthesis and definitive characterization of this compound is therefore foundational for its application as a building block in the synthesis of more complex molecular architectures.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | [4][5] |

| Molecular Weight | 162.23 g/mol | [4][5] |

| CAS Number | 14944-28-6 | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Methyl-1-tetralol, 1-Methyl-1,2,3,4-tetrahydro-1-naphthol |[4] |

Synthesis: A Causal Approach via Grignard Reaction

The most direct and efficient synthesis of this compound is achieved through the Grignard reaction.[6][7] This choice is rooted in the reaction's unparalleled ability to form a carbon-carbon bond while simultaneously generating a tertiary alcohol from a ketone. The causality is clear: the nucleophilic carbon of the Grignard reagent is perfectly suited to attack the electrophilic carbonyl carbon of the starting material.

The selected precursor is α-tetralone (3,4-dihydronaphthalen-1(2H)-one), a commercially available bicyclic ketone.[8] The nucleophile is provided by methylmagnesium bromide (CH₃MgBr) , a common Grignard reagent.

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic addition mechanism:

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond in methylmagnesium bromide renders the methyl group strongly nucleophilic. It attacks the electrophilic carbonyl carbon of α-tetralone. This breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a magnesium alkoxide intermediate.

-

Protonation (Aqueous Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the negatively charged oxygen of the alkoxide. This step neutralizes the intermediate and yields the final product, this compound.[9]

Caption: Workflow for the Grignard Synthesis of 1-Methyl-1-tetralol.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in the subsequent section.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of α-tetralone (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.

-

Grignard Addition: Cool the flask to 0°C in an ice bath. Add a solution of methylmagnesium bromide (approx. 1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting ketone.

-

Quenching: Carefully cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Definitive Structural Elucidation

The unambiguous confirmation of the molecular structure of this compound requires a synergistic application of modern spectroscopic techniques. As a tertiary alcohol, it presents a classic characterization challenge due to the absence of a proton on the carbinol carbon, making NMR analysis particularly insightful.[1][10]

Caption: Integrated analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: While lacking a carbinol proton signal (typically found at 3.3-4.0 ppm in secondary alcohols), the ¹H NMR spectrum is crucial.[1][10]

-

Hydroxyl Proton (-OH): A characteristic broad singlet, typically appearing between 1.5-4.0 ppm. Its identity is definitively confirmed via a "D₂O shake" experiment, where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[10]

-

Aromatic Protons: A complex multiplet pattern between 7.0-7.5 ppm, integrating to 4 protons.

-

Aliphatic Protons: Multiplets between approximately 1.7-2.8 ppm, corresponding to the 6 protons on the saturated ring (C2, C3, C4).

-

Methyl Protons (-CH₃): A sharp singlet around 1.5 ppm, integrating to 3 protons. The singlet multiplicity confirms its attachment to a quaternary carbon.

-

-

¹³C NMR and DEPT Spectroscopy:

-

Quaternary Carbinol Carbon (C1): The key signal confirming the tertiary alcohol structure. It appears as a weak signal (due to the absence of an attached proton) in the range of 70-80 ppm.

-

Aromatic Carbons: Multiple signals between 125-145 ppm.

-

Aliphatic Carbons (C2, C3, C4): Signals in the upfield region, typically 20-40 ppm.

-

Methyl Carbon (-CH₃): A distinct signal around 25-30 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is essential for validation. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Crucially, the quaternary C1 carbon signal will be absent in all DEPT spectra, confirming its identity.

-

Table 2: Predicted NMR Spectroscopic Data

| Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.0 - 7.5 | Multiplet | 4H, Aromatic |

| ~1.7 - 2.8 | Multiplets | 6H, -CH₂- (C2, C3, C4) | |

| ~1.5 - 4.0 | Broad Singlet | 1H, -OH (disappears with D₂O) | |

| ~1.5 | Singlet | 3H, -CH₃ | |

| ¹³C NMR | ~125 - 145 | - | Aromatic Carbons |

| ~70 - 80 | - | C1 (Quaternary Carbinol) | |

| ~20 - 40 | - | C2, C3, C4 |

| | ~25 - 30 | - | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is dominated by features characteristic of a tertiary alcohol.[2]

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Broad, strong peak confirming the presence of an alcohol.[2][11] |

| 3100 - 3000 | sp² C-H Stretch | Aromatic C-H bonds. |

| 3000 - 2850 | sp³ C-H Stretch | Aliphatic C-H bonds in the saturated ring and methyl group. |

| 1600, 1450 | C=C Stretch | Aromatic ring vibrations. |

| 1210 - 1100 | C-O Stretch | Strong peak in the range characteristic for tertiary alcohols.[2] |

The presence of the broad O-H stretch and a C-O stretch in the specific tertiary alcohol region provides strong, corroborating evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which act as a structural fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.

-

Key Fragmentation Pathways:

-

Loss of Water ([M-18]⁺): A very common and often prominent fragmentation for alcohols, resulting in a peak at m/z = 144.[11] This occurs via dehydration.

-

Loss of Methyl Group ([M-15]⁺): Alpha-cleavage resulting in the loss of the methyl radical is characteristic of methyl-substituted alcohols, leading to a stable benzylic cation at m/z = 147.[11]

-

Base Peak: The base peak is often observed at m/z = 129, resulting from the loss of water followed by the loss of a methyl radical.

-

Table 4: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl group |

| 144 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 129 | [M - H₂O - CH₃]⁺ | Dehydration followed by loss of a methyl group |

Reactivity Profile: Acid-Catalyzed Dehydration

The structural arrangement of this compound as a tertiary benzylic alcohol makes it highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism.[12] This reactivity is a key aspect of its chemical profile and a common subsequent synthetic step.

Mechanism:

-

Protonation: The acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (H₂O).

-

Carbocation Formation: The water molecule departs, generating a relatively stable tertiary benzylic carbocation intermediate. The stability is conferred by both hyperconjugation from adjacent alkyl groups and resonance delocalization into the aromatic ring.

-

Deprotonation: A weak base (like water) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. The primary product is 4-Methyl-1,2-dihydronaphthalene.[12]

Caption: E1 mechanism for the acid-catalyzed dehydration of 1-Methyl-1-tetralol.

Conclusion

The molecular structure of this compound has been thoroughly examined. Its synthesis is reliably achieved via the nucleophilic addition of a methyl Grignard reagent to α-tetralone. The tertiary benzylic alcohol structure is definitively confirmed through a coordinated analytical approach employing NMR spectroscopy (¹H, ¹³C, DEPT), IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of structural evidence, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation fingerprint. Its characteristic reactivity, highlighted by a facile acid-catalyzed dehydration, underscores its utility as a versatile synthetic intermediate for drug development and materials science professionals.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1968). Some alkylation and Grignard reactions with 1-tetralones and related compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11701169, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved from [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

Organic & Medicinal Chemistry International Journal. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]

-

Pearson+. (2024). α-Tetralone undergoes Birch reduction to give an excellent yield. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058028, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol built on the tetralin framework. This molecule is of significant interest in synthetic and medicinal chemistry, serving as a key building block for more complex chiral molecules and as a model substrate in biocatalysis research.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and quality control. This guide will delve into the theoretical underpinnings and practical interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2][3] Its structure, featuring a tertiary alcohol at a benzylic position, gives rise to characteristic spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| CAS Number | 14944-28-6 |

A foundational understanding of how the different components of this molecule—the aromatic ring, the saturated carbocyclic ring, the methyl group, and the hydroxyl group—contribute to the overall spectra is essential for accurate interpretation.

Synthesis and Spectroscopic Validation

The primary synthetic route to this compound is the Grignard reaction, a classic and reliable method in organic synthesis. This process involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the carbonyl group of α-tetralone.

Figure 1: Synthesis of this compound.

Spectroscopic analysis is then employed to confirm the successful formation of the desired tertiary alcohol and to ensure its purity. The disappearance of the strong carbonyl (C=O) stretch in the IR spectrum of α-tetralone and the appearance of a hydroxyl (O-H) stretch are key indicators of a successful reaction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600-3200 | Strong, broad absorption due to hydrogen bonding. |

| C-H (aromatic) | 3100-3000 | Weak to medium, sharp absorptions. |

| C-H (aliphatic) | 3000-2850 | Medium to strong, sharp absorptions. |

| C=C (aromatic) | 1600-1450 | Medium to weak, sharp absorptions. |

| C-O (tertiary alcohol) | 1200-1100 | Medium to strong, sharp absorption. |

The most prominent feature will be the broad O-H stretching band, a hallmark of alcohols. The presence of both aromatic and aliphatic C-H stretches further confirms the hybrid nature of the tetralin scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the methyl protons, and the hydroxyl proton.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 4H |

| Aliphatic (CH₂) | 1.5 - 3.0 | Multiplets | 6H |

| Methyl (CH₃) | ~1.5 | Singlet | 3H |

| Hydroxyl (OH) | Variable (typically 1.5 - 2.5) | Singlet (broad) | 1H |

The aromatic protons will appear as a complex multiplet in the downfield region. The aliphatic protons of the tetralin ring will resonate as overlapping multiplets in the upfield region. The methyl group, being attached to a quaternary carbon, will appear as a sharp singlet. The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature; it typically appears as a broad singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 130 |

| C-OH (quaternary) | 70 - 80 |

| Aliphatic (CH₂) | 20 - 40 |

| Methyl (CH₃) | 25 - 35 |

The carbon atom bearing the hydroxyl group (C1) is a quaternary carbon and will appear in the 70-80 ppm range. The aromatic carbons will resonate in the typical downfield region for benzene derivatives. The aliphatic carbons of the saturated ring and the methyl carbon will appear in the upfield region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum is available in the NIST WebBook.[2]

The fragmentation pattern is crucial for confirming the molecular structure. Key fragmentation pathways for this tertiary benzylic alcohol include:

-

Loss of a methyl group ([M-15]⁺): Alpha-cleavage resulting in the loss of a methyl radical to form a stable benzylic cation.

-

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols.

-

Loss of a propyl group ([M-43]⁺): Cleavage of the saturated ring.

Sources

An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic approach an experienced scientist would take to predict, acquire, and interpret NMR data to unequivocally confirm the structure and purity of this tertiary alcohol. We will explore the foundational principles behind experimental choices and outline a self-validating workflow for robust structural elucidation.

Introduction: The Analytical Imperative

This compound is a tertiary alcohol derivative of tetralin. Its structural verification is paramount for any research or development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide will walk you through a complete NMR analysis workflow, from sample preparation to advanced spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Prior to any experimental work, an experienced spectroscopist will predict the expected NMR spectra based on the known chemical shifts of analogous structures and fundamental NMR principles. This predictive exercise is crucial for efficient data analysis and for identifying any unexpected spectral features. The predictions for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.1 | Multiplet | 4H | Ar-H | Aromatic protons of the tetralin core. |

| ~2.8 | Multiplet | 2H | C4-H₂ | Benzylic methylene protons. |

| ~2.0 - 1.7 | Multiplet | 4H | C2-H₂, C3-H₂ | Aliphatic methylene protons. |

| ~1.6 | Singlet | 1H | -OH | Alcohol proton, often a broad singlet. |

| ~1.5 | Singlet | 3H | -CH₃ | Methyl protons adjacent to a quaternary carbon and oxygen. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~145 - 135 | Quaternary | Ar-C (quaternary) | Aromatic quaternary carbons. |

| ~130 - 125 | CH | Ar-CH | Aromatic methine carbons. |

| ~72 | Quaternary | C1 | Carbon bearing the hydroxyl and methyl groups. |

| ~40 - 30 | CH₂ | C2, C4 | Aliphatic methylene carbons, with C4 being more downfield due to its benzylic position. |

| ~30 | CH₃ | -CH₃ | Methyl carbon. |

| ~20 | CH₂ | C3 | Aliphatic methylene carbon. |

Experimental Protocols: A Self-Validating System

The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.

I. Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The goal is a homogeneous solution free of particulate matter.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[1]

-

High-quality 5 mm NMR tube and cap[2]

-

Pasteur pipette and glass wool

-

Vial

Procedure:

-

Dissolution: Weigh the desired amount of the compound into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][3]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The choice of acquisition parameters directly impacts the quality and reliability of the resulting spectra. The following are recommended starting parameters for a standard 400 MHz spectrometer.

1D NMR Experiments (¹H, ¹³C, DEPT)

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |

| Pulse Program | Standard 1-pulse | Proton-decoupled | Standard DEPT-135 |

| Spectral Width | ~12 ppm | ~220 ppm | ~220 ppm |

| Acquisition Time | ~3-4 s[4] | ~1-2 s | ~1-2 s |

| Relaxation Delay (d1) | 1-2 s | 2-5 s | 2-5 s |

| Number of Scans | 8-16 | 128-1024 | 64-256 |

| Pulse Width | 90°[4] | 30-45° | 135° |

2D NMR Experiments (COSY, HSQC, HMBC)

| Parameter | COSY | HSQC | HMBC |

| Pulse Program | Standard gradient COSY | Standard gradient HSQC | Standard gradient HMBC |

| Spectral Width (F2) | ~12 ppm | ~12 ppm | ~12 ppm |

| Spectral Width (F1) | ~12 ppm | ~220 ppm | ~220 ppm |

| Number of Increments | 256-512 | 128-256 | 256-512 |

| Number of Scans per Increment | 2-4 | 4-8 | 8-16 |

Data Analysis and Structure Elucidation Workflow

The following workflow provides a logical progression for analyzing the acquired NMR data to confirm the structure of this compound.

Figure 1: A logical workflow for the NMR-based structure elucidation of this compound.

Step-by-Step Interpretation:

-

¹H NMR Analysis:

-

Confirm the presence of aromatic (δ ~7.4-7.1 ppm) and aliphatic protons.

-

Verify the integration values correspond to the number of protons in each environment (4 aromatic, 6 aliphatic methylene, 3 methyl, and 1 hydroxyl).

-

Analyze the multiplicities to gain initial insights into neighboring protons. The methyl and hydroxyl groups are expected to be singlets.

-

-

¹³C NMR and DEPT Analysis:

-

Count the number of signals in the broadband ¹³C NMR spectrum to determine the number of unique carbon environments.

-

Use the DEPT-135 spectrum to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[5][6] Quaternary carbons will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.[7]

-

-

¹H-¹H COSY Analysis:

-

The COSY spectrum will reveal the coupling network between protons.[8] Expect to see correlations between the protons on C2, C3, and C4, confirming the aliphatic spin system. The aromatic protons will also show correlations with each other.

-

-

¹H-¹³C HSQC Analysis:

-

This experiment directly correlates each proton signal with the signal of the carbon to which it is attached.[9] This allows for the unambiguous assignment of all protonated carbons.

-

-

¹H-¹³C HMBC Analysis:

-

The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying correlations between protons and carbons that are two or three bonds away.[9] Key expected correlations include:

-

From the methyl protons to the quaternary carbon C1 and the methylene carbon C2.

-

From the C4 protons to the aromatic carbons.

-

From the aromatic protons to the quaternary aromatic carbons.

-

-

By systematically following this workflow, a researcher can confidently and accurately determine the structure of this compound and assess its purity.

Conclusion

This guide has provided a comprehensive framework for the NMR analysis of this compound. By combining predictive analysis with robust experimental protocols and a logical data interpretation workflow, researchers can achieve a high level of confidence in their structural assignments. This approach not only ensures the scientific integrity of the data but also exemplifies an efficient and expert-level strategy for the characterization of small organic molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Gaudette, F., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(9), 844. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]

-

University College London. Sample Preparation. [Link]

-

Nanalysis. NMR acquisition parameters and qNMR. [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

-

PubChem. This compound. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

-

PubChem. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

SpectraBase. 1-NAPHTHALENOL, 1,2,3,4-TETRAHYDRO-4-METHYL- ACETATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Biological Magnetic Resonance Bank. bmse000530 1,2,3,4-tetrahydronaphthalene. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

Journal of Chemical Education. Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. [Link]

-

NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9 [matrix-fine-chemicals.com]

- 7. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol of significant interest in synthetic and medicinal chemistry. The primary focus of this document is the strategic application of organometallic reagents, specifically Grignard and organolithium reagents, for the nucleophilic addition to a cyclic ketone precursor. Furthermore, this guide delves into the synthesis of the requisite precursor, α-tetralone, via an intramolecular Friedel-Crafts acylation. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven experimental protocols.

Introduction: The Significance of a Chiral Tertiary Alcohol

This compound is a valuable chiral building block in organic synthesis.[1] Its rigid tetralin framework, combined with a sterically hindered tertiary benzylic alcohol, presents a unique scaffold for the development of novel chemical entities.[1] The enantiopure forms of such tertiary alcohols are crucial components in a variety of biologically active molecules and natural products.[2] The tetralin core itself is a recognized biomarker, sharing structural similarities with lipids and steroids.[1]

This guide will elucidate a robust and widely applicable synthetic strategy, commencing with the preparation of the key intermediate, α-tetralone, and culminating in the target tertiary alcohol. The causality behind experimental choices, from reagent selection to reaction conditions, will be a central theme, providing a deeper understanding of the underlying chemical principles.

Strategic Synthesis Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the cyclic ketone, α-tetralone. The second, and final, stage is the nucleophilic addition of a methyl group to the carbonyl of α-tetralone.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the α-Tetralone Precursor

The cornerstone of this synthesis is the availability of α-tetralone. While commercially available, its synthesis from 4-phenylbutyric acid via an intramolecular Friedel-Crafts acylation is a classic and instructive transformation.[3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, facilitated by a strong acid catalyst.

The Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The carboxylic acid is first protonated by the strong acid catalyst, which then loses a molecule of water to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a carbocation intermediate. Subsequent deprotonation regenerates the aromaticity and yields the cyclic ketone, α-tetralone.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of α-Tetralone

This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Phenylbutyric Acid | 164.20 | 10.0 g | 0.0609 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenylbutyric acid and polyphosphoric acid.

-

Heat the mixture to 90-100°C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a 1 L beaker.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-tetralone.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Nucleophilic Addition to α-Tetralone

The conversion of α-tetralone to this compound is achieved through the nucleophilic addition of a methyl group to the carbonyl carbon.[4] This is a cornerstone reaction in organic synthesis, and two primary classes of reagents are exceptionally well-suited for this transformation: Grignard reagents and organolithium reagents.

Choice of Reagent: Grignard vs. Organolithium

Both methylmagnesium halides (Grignard reagents) and methyllithium are potent nucleophiles. Organolithium reagents are generally more reactive than their Grignard counterparts.[5] For the reaction with a relatively unhindered ketone like α-tetralone, both reagents are effective. The choice often comes down to commercial availability, ease of handling, and specific laboratory preferences. This guide will provide protocols for both approaches.

Reaction Mechanism: Nucleophilic Addition

The mechanism for both Grignard and organolithium reagents is analogous. The highly polarized carbon-metal bond results in a carbanionic character on the methyl group, which acts as a strong nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of α-tetralone, breaking the π-bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Caption: General mechanism for nucleophilic addition to α-tetralone.

Experimental Protocol 1: Grignard Reaction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| α-Tetralone | 146.19 | 5.0 g | 0.0342 |

| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 12.5 mL | 0.0375 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Saturated Ammonium Chloride Solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of α-tetralone in 20 mL of anhydrous diethyl ether.

-

Cool the flask to 0°C in an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[6]

Experimental Protocol 2: Organolithium Reaction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| α-Tetralone | 146.19 | 5.0 g | 0.0342 |

| Methyllithium (1.6 M in Diethyl Ether) | - | 23.5 mL | 0.0376 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Saturated Ammonium Chloride Solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add a solution of α-tetralone in 20 mL of anhydrous THF.

-

Cool the flask to -78°C in a dry ice/acetone bath.

-

Add the methyllithium solution dropwise via the syringe pump over 30 minutes, maintaining the temperature at -78°C.[7]

-

After the addition is complete, stir the reaction mixture at -78°C for an additional hour.

-

Quench the reaction at -78°C by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[6]

Characterization of this compound